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Introduction
Ceramide kinase (CERK) is a critical lipid kinase that phosphorylates ceramide to produce

ceramide-1-phosphate (C1P), a bioactive sphingolipid involved in a myriad of cellular

processes. Unlike the pro-apoptotic and cell cycle-arresting roles of its precursor, ceramide,

C1P is implicated in pro-survival signaling, inflammation, cell proliferation, and migration. The

balance between ceramide and C1P levels is a key determinant of cell fate, making CERK a

promising therapeutic target for various diseases, including cancer and inflammatory disorders.

This application note provides a detailed protocol for measuring CERK activity using a stable

isotope-labeled substrate, N-hexanoyl-D-erythro-sphingosine-d7 (Ceramide C6-d7), coupled

with detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method

offers high specificity and sensitivity, overcoming the limitations associated with radiolabeled or

fluorescent-based assays. The use of a deuterated standard allows for precise quantification of

the enzymatic product, C6-d7-ceramide-1-phosphate (C6-d7-C1P), by correcting for variations

in sample processing and instrument response.
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Ceramide kinase is a key enzyme in the sphingolipid metabolic pathway. It catalyzes the ATP-

dependent phosphorylation of ceramide, shifting the cellular balance from a pro-apoptotic to a

pro-survival state. The product, C1P, acts as a second messenger, influencing various

downstream signaling cascades.
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Ceramide Kinase Signaling Pathway Diagram

Experimental Workflow
The experimental workflow for measuring CERK activity using Ceramide C6-d7 involves

several key steps, from sample preparation to data analysis. This workflow is designed to

ensure accurate and reproducible results.
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Materials and Reagents
Reagent Supplier Catalog Number

N-hexanoyl-D-erythro-

sphingosine-d7 (Ceramide C6-

d7)

Avanti Polar Lipids 860690

Recombinant Human

Ceramide Kinase
R&D Systems 8165-LK

ATP Sigma-Aldrich A2383

Magnesium Chloride (MgCl₂) Sigma-Aldrich M8266

HEPES Sigma-Aldrich H3375

Dithiothreitol (DTT) Sigma-Aldrich D9779

Bovine Serum Albumin (BSA),

fatty acid-free
Sigma-Aldrich A7030

Chloroform, HPLC grade Fisher Scientific C298-4

Methanol, HPLC grade Fisher Scientific A452-4

Water, LC-MS grade Fisher Scientific W6-4

Formic Acid Sigma-Aldrich F0507

Ammonium Formate Sigma-Aldrich 70221

Experimental Protocols
Preparation of Reagents

CERK Assay Buffer (5X): 100 mM HEPES (pH 7.4), 50 mM KCl, 75 mM MgCl₂, 5 mM DTT.

Store at -20°C.

ATP Stock Solution (10 mM): Dissolve ATP in sterile water. Aliquot and store at -20°C.

Ceramide C6-d7 Substrate Stock (1 mM): Dissolve Ceramide C6-d7 in ethanol. Store at

-20°C.
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Quenching Solution: Chloroform/Methanol (2:1, v/v).

In Vitro Ceramide Kinase Activity Assay
Prepare Substrate Mix: For each reaction, prepare a substrate mix by diluting the Ceramide
C6-d7 stock solution in assay buffer containing 0.2 mg/mL fatty acid-free BSA. The final

concentration of Ceramide C6-d7 in the reaction will typically range from 1 to 50 µM.

Enzyme Preparation: Dilute the recombinant CERK enzyme in 1X CERK Assay Buffer to the

desired concentration.

Reaction Initiation: In a microcentrifuge tube, combine:

20 µL of 5X CERK Assay Buffer

10 µL of 10 mM ATP

X µL of diluted enzyme

X µL of Ceramide C6-d7 substrate mix

Nuclease-free water to a final volume of 100 µL.

Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes in a shaking water bath.

Reaction Termination: Stop the reaction by adding 300 µL of quenching solution

(Chloroform/Methanol, 2:1).

Lipid Extraction (Folch Method)
To the quenched reaction mixture, add 100 µL of 0.9% NaCl solution.

Vortex vigorously for 30 seconds to ensure thorough mixing.

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

Carefully collect the lower organic phase using a glass syringe and transfer it to a new clean

tube.
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Dry the lipid extract under a gentle stream of nitrogen gas.

Sample Preparation for LC-MS/MS
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50

Methanol:Water with 0.1% formic acid and 1 mM ammonium formate).

Vortex and sonicate for 5 minutes to ensure complete dissolution.

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
The analysis of C6-d7-ceramide and its phosphorylated product is performed using a triple

quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Parameter Setting

LC Column
C18 reverse-phase column (e.g., 2.1 x 100 mm,

1.8 µm)

Mobile Phase A
Water with 0.1% Formic Acid and 1 mM

Ammonium Formate

Mobile Phase B
Methanol with 0.1% Formic Acid and 1 mM

Ammonium Formate

Gradient
50% B to 100% B over 10 min, hold at 100% B

for 5 min, re-equilibrate at 50% B for 5 min

Flow Rate 0.3 mL/min

Injection Volume 5 µL

Ionization Mode Positive Electrospray Ionization (ESI+)

MRM Transitions

To be determined empirically. Theoretical

transitions:C6-d7-Ceramide: [M+H]+ → m/z

264.3 (sphingosine-d7 fragment)C6-d7-C1P:

[M+H]+ → m/z 344.3 (phosphorylated

sphingosine-d7 fragment)
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Data Analysis and Quantitative Data
The amount of C6-d7-C1P produced is quantified by comparing the peak area of the product to

a standard curve generated with a synthetic C6-d7-C1P standard. The specific activity of CERK

is then calculated and expressed as pmol of product formed per minute per mg of protein

(pmol/min/mg).

Note: As direct experimental data for the kinetic parameters of CERK with Ceramide C6-d7 is

not widely available in the literature, the following table provides representative data based on

studies using the structurally similar NBD-C6-ceramide and natural ceramides.[1][2] These

values can serve as a useful reference for experimental design and data interpretation.

Parameter Value Substrate Reference

Km for Ceramide 4 µM NBD-C6-Ceramide [2]

Km for ATP 32 µM Natural Ceramide

Specific Activity

(overexpressed

CERK)

1.40 nmol/min/mg

protein
NBD-C6-Ceramide [1]

Specific Activity

(mock-transfected)

0.029 nmol/min/mg

protein
NBD-C6-Ceramide [1]
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Problem Possible Cause Solution

Low or no product detected Inactive enzyme
Use fresh enzyme or check

storage conditions.

Suboptimal reaction conditions
Optimize pH, temperature, and

incubation time.

Poor lipid extraction

Ensure complete phase

separation and collection of

the organic layer.

High background signal Contamination of reagents
Use high-purity, LC-MS grade

solvents and reagents.

Non-specific binding
Include a no-enzyme control to

determine background levels.

Poor peak shape in LC-MS Improper sample reconstitution

Ensure the dried lipid extract is

fully dissolved in the mobile

phase.

Column degradation

Use a guard column and

ensure mobile phase

compatibility.

Conclusion
This application note provides a robust and sensitive method for measuring ceramide kinase

activity using Ceramide C6-d7 and LC-MS/MS. This assay is a valuable tool for researchers in

academia and the pharmaceutical industry to investigate the role of CERK in health and

disease and to screen for potential inhibitors. The high specificity and quantitative accuracy of

this method will facilitate a deeper understanding of the CERK/C1P signaling axis and

accelerate the development of novel therapeutics targeting this important pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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